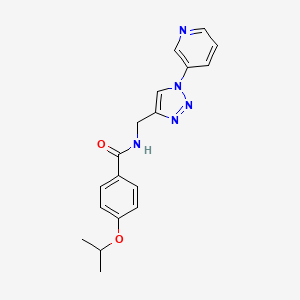![molecular formula C8H15Cl2N3O2 B2973330 Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride CAS No. 2490406-77-2](/img/structure/B2973330.png)
Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride, also known as MEIC, is a chemical compound that has been widely studied for its various applications in scientific research. MEIC is a white crystalline powder that is soluble in water and has a molecular weight of 255.2 g/mol. In
Mecanismo De Acción
Imidazoles
are key components to functional molecules that are used in a variety of everyday applications . They are part of many biologically active compounds and drugs .
Indoles
, both natural and synthetic, show various biologically vital properties . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride in laboratory experiments is its versatility. It can be used as a ligand for the development of metal complexes, as a precursor for the synthesis of materials, and as a building block for the synthesis of biologically active compounds. However, one limitation of using Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride is its relatively high cost compared to other chemical compounds.
Direcciones Futuras
There are several potential future directions for the study of Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride. One area of research could focus on the development of new metal complexes using Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride as a ligand. Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride could also be further studied for its potential use as an antioxidant and as a cancer-fighting agent. Additionally, research could be conducted on the synthesis of new materials and polymers using Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride as a building block. Finally, studies could be conducted on the potential use of Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride as an antimicrobial agent, with the goal of developing new antibiotics to combat bacterial infections.
Conclusion
Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride is a versatile chemical compound that has been extensively studied for its various applications in scientific research. Its ability to form stable complexes with metal ions, as well as its low toxicity and potential for use as an antioxidant and antimicrobial agent, make it a promising candidate for future research in a variety of fields.
Métodos De Síntesis
Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride can be synthesized through a multi-step process that involves the reaction of imidazole with ethyl chloroacetate, followed by the addition of methylamine and sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride as a dihydrochloride salt. The purity of Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride can be further improved through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride has been extensively studied for its various applications in scientific research. It has been used as a ligand for the development of metal complexes, as a precursor for the synthesis of imidazole-based polymers and materials, and as a building block for the synthesis of biologically active compounds.
Propiedades
IUPAC Name |
methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-9-3-4-11-6-10-5-7(11)8(12)13-2;;/h5-6,9H,3-4H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWABIZLSUCXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=NC=C1C(=O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2S,3R)-1-methyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B2973247.png)
![2-(3-(Dimethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2973250.png)
![2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B2973251.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2973256.png)
![N-[cyano(cyclopropyl)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2973257.png)
![Ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2973258.png)

![2-[(3-Bromo-4-methylphenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2973261.png)


![N-(1H-Indazol-6-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2973265.png)

![3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+](/img/structure/B2973268.png)